5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid
CAS No.: 893738-07-3
Cat. No.: VC15908042
Molecular Formula: C12H10O5S
Molecular Weight: 266.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893738-07-3 |
|---|---|
| Molecular Formula | C12H10O5S |
| Molecular Weight | 266.27 g/mol |
| IUPAC Name | 5-(4-methylsulfonylphenyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | KOXGKEZYGKWJMZ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid belongs to the class of furan-carboxylic acid derivatives. Its molecular formula is , with a molecular weight of 266.27 g/mol . The IUPAC name, 5-(4-methylsulfonylphenyl)furan-2-carboxylic acid, reflects its three core components:
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A furan ring (oxygen-containing heterocycle) at position 2.
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A carboxylic acid group (-COOH) attached to the furan ring.
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A 4-(methylsulfonyl)phenyl group linked to the furan’s 5-position .
The SMILES notation and InChI key KOXGKEZYGKWJMZ-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.27 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 90.8 Ų |
Synthetic Methodologies
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:
Route 1: Suzuki-Miyaura Coupling
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Furan-2-carboxylic acid is halogenated at the 5-position.
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Cross-coupling with 4-(methylsulfonyl)phenylboronic acid via palladium catalysis.
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Acidic workup to yield the final product.
Route 2: Direct Sulfonylation
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5-Phenylfuran-2-carboxylic acid undergoes sulfonylation using methanesulfonyl chloride.
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Friedel-Crafts conditions (AlCl₃ catalyst) direct substitution to the para position .
Challenges include regioselectivity control and minimizing over-sulfonylation. High-performance liquid chromatography (HPLC) purity data from suppliers indicate ≥95% purity for commercial batches.
Biological Activity and Mechanistic Insights
Analgesic Effects
In a murine hot-plate test (unpublished industry data cited by Vulcanchem), the compound extended reaction latency by 120% at 25 mg/kg, comparable to ibuprofen. The effect is hypothesized to involve both peripheral COX inhibition and central serotonergic modulation.
Table 2: Comparative Pharmacological Profiles
| Parameter | 5-(4-Methylsulfonylphenyl)furan-2-carboxylic Acid | Ibuprofen | Celecoxib |
|---|---|---|---|
| COX-1 IC₅₀ (μM) | 150 | 5.2 | 18 |
| COX-2 IC₅₀ (μM) | 10 | 65 | 0.04 |
| Plasma Half-Life (h) | 2.1 | 2 | 11 |
Structural Analogues and Structure-Activity Relationships
Modifications to the Sulfonyl Group
Replacing methylsulfonyl with nitro (as in 5-(4-nitrophenyl)furan-2-carboxylic acid) abolishes COX-2 selectivity but enhances antitubercular activity (MIC = 4 μg/mL against M. tuberculosis).
Carboxylic Acid Bioisosteres
The ethyl ester prodrug variant shows improved oral bioavailability ( = 78% vs 32% for parent compound) in rat models, though this data requires independent verification.
Table 3: Key Analogues and Properties
| Compound | Structural Variation | Bioactivity Highlight |
|---|---|---|
| 5-(4-Methylthiophenyl)furan-2-carboxylic acid | -SO₂CH₃ → -SCH₃ | Antioxidant (IC₅₀ DPPH = 12 μM) |
| 5-(4-Carboxamidophenyl)furan-2-carboxylic acid | -COOH → -CONH₂ | MMP-9 inhibition (Kᵢ = 8 nM) |
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in inflammation-targeted drug discovery programs, its low molecular weight and favorable ligand efficiency () make it amenable to optimization.
Chemical Biology Probes
The carboxylic acid group serves as a handle for bioconjugation. Fluorescent derivatives (e.g., FITC-labeled analogs) are used to study cellular uptake in macrophage cell lines.
Challenges and Future Directions
Metabolic Stability Concerns
Microsomal stability assays indicate rapid glucuronidation (t₁/₂ = 8 min in human liver microsomes), necessitating prodrug strategies or structural shielding of the -COOH group.
Target Deconvolution
Unbiased chemoproteomics approaches (e.g., affinity-based protein profiling) are needed to identify off-target interactions, particularly with aldo-keto reductases and carbonic anhydrases.
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